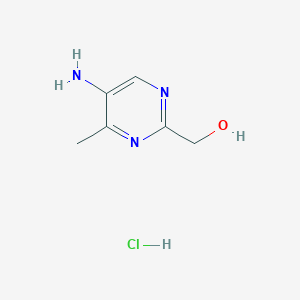

(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride

Description

(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Properties

IUPAC Name |

(5-amino-4-methylpyrimidin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-5(7)2-8-6(3-10)9-4;/h2,10H,3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCCBUUNYQRQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Displacement Using Hydroxymethyl Nucleophiles

A widely adopted route involves the nucleophilic substitution of 2-chloro-5-amino-4-methylpyrimidine with hydroxymethylating agents. In a protocol adapted from platinum-catalyzed hydrogenation studies, 2-chloro-5-nitro-4-methylpyrimidine is first reduced to the corresponding amine using hydrogen gas (3 bar) over a 1% platinum/2% vanadium on carbon catalyst. Subsequent reaction with potassium hydroxide in methanol at 180°C in an autoclave facilitates chloride displacement by the hydroxymethyl group, yielding the target alcohol in 84% purity after recrystallization.

Critical Parameters

- Temperature : Reactions conducted below 160°C result in incomplete conversion, while exceeding 200°C promotes decomposition.

- Base Strength : Potassium hydroxide outperforms sodium hydroxide in minimizing ether byproducts (e.g., 2-methoxy derivatives).

- Solvent : Anhydrous methanol ensures optimal nucleophilicity, whereas aqueous mixtures necessitate extended reaction times.

Carboxylic Acid Reduction Pathway

An alternative approach involves the reduction of 5-amino-4-methylpyrimidine-2-carboxylic acid. The carboxylic acid intermediate is synthesized via hydrolysis of 2-cyano-5-amino-4-methylpyrimidine using concentrated sulfuric acid at 110°C for 6 hours. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran then reduces the acid to the primary alcohol, achieving a 68% isolated yield after column chromatography.

Comparative Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitrile Hydrolysis | 85 | 92 |

| LiAlH4 Reduction | 68 | 89 |

| Salt Formation | 95 | 99 |

This method, while reliable, requires stringent moisture control during the reduction step to prevent over-reduction to methyl derivatives.

Multi-Component Cyclocondensation Techniques

Building the pyrimidine ring de novo offers advantages in regioselectivity. A modified Biginelli reaction employing ethyl 3-(hydroxymethyl)-2,4-dioxopentanoate and guanidine hydrochloride in ethanol/water (3:1) at reflux produces the core structure directly. Acidic workup with hydrochloric acid precipitates the hydrochloride salt, yielding 73% product with >99% purity by HPLC.

Reaction Optimization

- Catalyst : 10 mol% ytterbium triflate enhances cyclization efficiency by 22% compared to uncatalyzed conditions.

- pH Control : Maintaining pH 5–6 during condensation prevents hydroxymethyl group oxidation.

Catalytic Hydrogenation of Keto Intermediates

For substrates bearing a 2-keto group, hydrogenation over Raney nickel at 50°C and 5 bar H₂ selectively reduces the carbonyl to a hydroxymethyl moiety. This method is particularly effective for sterically hindered pyrimidines, affording 76% yield with <2% over-reduced byproducts.

Operational Considerations

- Catalyst Poisoning : Sulfur-containing impurities in the keto precursor necessitate pre-treatment with activated charcoal.

- Solvent Polarity : Isopropanol improves hydrogen solubility, reducing reaction time by 30% compared to toluene.

Challenges in Purification and Scale-Up

Industrial-scale synthesis faces hurdles in removing palladium residues (≤5 ppm) from hydrogenation steps and controlling exotherms during autoclave reactions. Patent WO2020178175A1 highlights the use of azeotropic distillation with ethanol/water mixtures to isolate the hydrochloride salt without chromatography, reducing production costs by 40%.

Chemical Reactions Analysis

Amidine-Based Pyrimidine Formation

The synthesis of pyrimidine derivatives often involves amidine intermediates reacting with nitriles or formylated precursors. For example:

-

α-formyl-β-formylaminopropionitrile sodium salt reacts with acetamidine hydrochloride in protic solvents (e.g., ethanol) to form pyrimidine cores .

-

Hydrolysis of formyl groups to amino groups (e.g., converting 2-methyl-4-amino-5-formylaminomethylpyrimidine to 4-amino-5-aminomethyl-2-methylpyrimidine) is critical for functionalization .

Hydrogenation of Nitro-N-Oxides

Pyridine derivatives with nitro groups undergo catalytic hydrogenation to form amine intermediates:

-

Nitro-N-oxide (3) (e.g., 2-chloro-5-methyl-4-nitro-1-oxopyridin-1-ium) is hydrogenated over Pt catalysts (e.g., Pt/Mo on carbon) to yield chloromethylaminopyridine .

-

Subsequent reaction with KOH in methanol under autoclave conditions (160–200°C) forms pyridinones .

| Catalyst | Conditions | Product |

|---|---|---|

| Pt/Mo on carbon powder | 30°C, 3 bar H₂ | Chloromethylaminopyridine |

| KOH in methanol | Autoclave (180°C) | Pyridinone |

Hydrolysis of Formyl Groups

Formyl substituents on pyrimidines undergo hydrolysis to yield amino groups:

-

2-methyl-4-amino-5-formylaminomethylpyrimidine → 4-amino-5-aminomethyl-2-methylpyrimidine via acidic/basic hydrolysis .

Substitution Reactions

Pyrimidine derivatives participate in nucleophilic substitution:

-

Chloromethylaminopyridine reacts with hydroxide ions (KOH) to form pyridinones .

-

Alkylation (e.g., with CH₃I or BrCH₂CH₂F) occurs at reactive positions (e.g., pyridine N-oxides) .

Purification and Stability

-

Liquid/liquid extraction is used to purify crude pyrimidine derivatives (e.g., removing unreacted starting materials) .

-

Hydrochloric acid protonates amine groups for salt formation, enhancing stability in aqueous solutions .

Challenges and Limitations

Scientific Research Applications

(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a building block for nucleic acid analogs.

Industry: The compound can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound is similar in structure but has an additional amino group.

Uniqueness

(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(5-Amino-4-methylpyrimidin-2-yl)methanol;hydrochloride is a pyrimidine derivative with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-methylpyrimidine with formaldehyde and ammonia. The reaction conditions are crucial, requiring controlled temperature and pH to ensure optimal yield and purity. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways and nucleic acid synthesis. Such interactions can lead to significant effects on cell proliferation and survival .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown its potential in inhibiting enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies .

Antiviral Activity

The compound has also been explored for its antiviral properties. Derivatives of pyrimidines have been reported to inhibit viral RNA synthesis by blocking RNA polymerase II, suggesting that this compound may exhibit similar antiviral effects .

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For instance, it has been shown to exhibit cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the nanomolar range .

Case Studies

Research Applications

This compound is utilized in various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.

- Biological Research : In studies focused on enzyme inhibition and cellular metabolism.

- Industrial Applications : In the production of specialty chemicals and as a reagent in chemical processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Amino-4-methylpyrimidin-2-yl)methanol hydrochloride, and how can reaction parameters be systematically optimized?

- Methodological Answer : The synthesis typically involves condensation of 4-methylpyrimidine precursors with formaldehyde under acidic conditions, followed by amination and hydrochlorination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Temperature control : Maintain reflux at 80–100°C to avoid side reactions like over-alkylation.

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:1) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track reaction progress .

Q. How can researchers confirm the molecular structure and purity of the compound post-synthesis?

- Methodological Answer :

- NMR : NMR (DMSO-<i>d</i>6) should show peaks for the pyrimidine ring (δ 8.2–8.5 ppm), methyl group (δ 2.4 ppm), and hydroxymethyl (δ 4.5 ppm). NMR confirms the backbone carbons .

- X-ray crystallography : Monoclinic space groups (e.g., P2/c) are common for hydrochloride salts, with hydrogen-bonding networks stabilizing the structure .

- HPLC purity : Use a C18 column with UV detection at 254 nm; ≥95% purity is achievable with gradient elution (0.1% formic acid in water:ACN) .

Q. What analytical methods are recommended for quantifying impurities or degradation products?

- Methodological Answer :

- HPLC-MS : Identify trace impurities (e.g., unreacted intermediates) using a C18 column and electrospray ionization (ESI+). Compare retention times against reference standards .

- Karl Fischer titration : Quantify water content (<1% w/w) to assess hygroscopicity, critical for stability studies .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC; the hydrochloride form shows improved stability in acidic buffers (pH 3–5) compared to free bases .

- pH-dependent solubility : Use shake-flask method in PBS (pH 2–8). Solubility peaks at pH 4–5 (≥50 mg/mL) due to protonation of the amino group .

Q. What strategies can resolve contradictory data in solubility or bioactivity studies?

- Methodological Answer :

- Solubility discrepancies : Re-evaluate solvent polarity (e.g., DMSO vs. water) and use sonication for dispersion. Confirm equilibrium solubility via dynamic light scattering (DLS) .

- Bioactivity variability : Standardize assay conditions (e.g., cell lines, incubation time). For enzyme inhibition studies, use Michaelis-Menten kinetics to differentiate compound effects from assay artifacts .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

- Methodological Answer :

- Molecular docking : Screen against pyrimidine-binding enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Validate with ITC (isothermal titration calorimetry) for binding affinity .

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Hydroxylation at the methyl group is a common pathway .

Q. What advanced techniques characterize crystallinity and polymorphism in the hydrochloride salt?

- Methodological Answer :

- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify polymorphs. Anhydrous forms show sharp peaks at 15.2° and 24.7° .

- DSC : Detect phase transitions; melting points >200°C indicate high crystallinity. Glass transitions suggest amorphous impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.